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Emeraldine base polyaniline

Cat. No.: B1149398
CAS No.: 25233-30-1
M. Wt: 5000~100000
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Description

Significance and Research Trajectory of Polyaniline Systems

Polyaniline (PANI) is an intrinsically conducting polymer that has garnered significant attention from the scientific community since its discovery. wikipedia.orgeditverse.com Its prominence in the field of materials science stems from a unique combination of properties, including tunable electrical conductivity, straightforward synthesis, environmental stability, and the low cost of its aniline (B41778) monomer. nih.govijcmas.com The groundbreaking work on conducting polymers, including polyaniline, was recognized with the Nobel Prize in Chemistry in 2000, underscoring their transformative potential in science and technology. mpg.denanogune.eu

The research trajectory of PANI has been marked by extensive investigation into its various forms and their properties. Polyaniline can exist in three idealized oxidation states: the fully reduced leucoemeraldine, the half-oxidized emeraldine (B8112657), and the fully oxidized pernigraniline. nih.govresearchgate.netbeilstein-journals.org The ability to switch between these states through simple chemical or electrochemical oxidation and reduction allows for the precise control of the material's properties. ijcmas.com This versatility has established polyaniline systems as a cornerstone in the development of advanced materials for applications ranging from anti-corrosion coatings and sensors to next-generation electronic devices. nih.govijcmas.commdpi.com

Distinctive Role of the Emeraldine Base Oxidation State in Polymer Science

Among the different forms of polyaniline, the emeraldine oxidation state is the most widely studied and utilized. This state itself exists in two forms: the conductive emeraldine salt (ES) and the insulating emeraldine base (EB). Emeraldine base polyaniline is specifically the half-oxidized form, characterized by a polymer backbone containing an equal ratio of benzenoid and quinoid rings. nih.govbeilstein-journals.orgresearchgate.net It is regarded as the most useful form of polyaniline primarily due to its high stability at room temperature compared to the easily oxidized leucoemeraldine and the degradable pernigraniline. wikipedia.orgwikidoc.org

The distinctive role of EB-PANI in polymer science lies in its position as a stable, processable, insulating precursor to the highly conductive emeraldine salt. wikipedia.orgdakenchem.com In its pure base form, EB-PANI is an electrical insulator. scientificlabs.iealfachemic.comsigmaaldrich.com However, through a simple and reversible non-redox doping process involving protonation with acids, the imine nitrogens in the polymer chain are protonated, transforming the material into the metallic emeraldine salt. wikipedia.orgresearchgate.netrsc.org This process induces a significant insulator-to-metal transition, with conductivity increasing by many orders of magnitude. wikipedia.orgresearchgate.net This ability to tune conductivity via simple acid-base chemistry is a unique and defining feature of the polyaniline system, making EB-PANI a critical component for fabricating conductive polymer technologies. editverse.comdakenchem.com

While EB-PANI's stiff polymer backbone and intermolecular hydrogen bonding lead to poor solubility in many common solvents, it can be dissolved in specific organic solvents, which is crucial for its processing into films, coatings, and fibers. nih.govtandfonline.comresearchgate.net This processability, combined with its inherent stability and role as the parent insulator for conductive PANI, cements the distinctive and foundational role of emeraldine base in polymer science. nih.govottokemi.com

Research Findings

Electrical Properties of Emeraldine Polyaniline

The most critical property of the emeraldine form of polyaniline is the dramatic change in its electrical conductivity upon protonation (doping). The emeraldine base (EB) is an insulator, while the emeraldine salt (ES) is a semiconductor or conductor.

Form of PolyanilineTypical Conductivity (S/cm)State
Emeraldine Base (EB-PANI)10-9 to 10-10Insulator nih.govresearchgate.netmaterialsciencejournal.org
Emeraldine Salt (ES-PANI)1 to 100Conductor researchgate.netmaterialsciencejournal.org

Solubility of this compound

The processability of EB-PANI is dependent on its solubility. While generally considered difficult to dissolve, several solvents have been identified that can effectively dissolve the polymer for creating films and composites.

SolventSolubility
N-methyl-2-pyrrolidinone (NMP)Soluble tandfonline.comresearchgate.net
Dimethyl sulfoxide (B87167) (DMSO)Soluble tandfonline.comresearchgate.net
Dimethylformamide (DMF)Soluble alfachemic.comtandfonline.com
m-cresolSoluble alfachemic.comchemicalbook.com
Sulfuric acidSoluble chembk.com
80% aqueous acetic acidSoluble tandfonline.com
WaterInsoluble chemicalbook.comresearchgate.net
AcetoneInsoluble researchgate.net

Properties

CAS No.

25233-30-1

Molecular Formula

NA

Molecular Weight

5000~100000

Synonyms

Emeraldine base polyaniline

Origin of Product

United States

Synthetic Methodologies and Polymerization Mechanisms

Chemical Oxidative Polymerization Approaches for EB-PANI

Chemical oxidative polymerization remains the most prevalent and scalable method for producing polyaniline. This approach involves the oxidation of aniline (B41778) monomers in an acidic medium, leading to the formation of the conductive emeraldine (B8112657) salt, which is subsequently deprotonated to yield the emeraldine base.

Conventional Oxidant Systems and Reaction Parameters

The choice of oxidant and the control of reaction parameters are critical in dictating the properties of the resulting polyaniline. Ammonium (B1175870) persulfate (APS) is a commonly employed oxidant due to its high reactivity and solubility in aqueous media. researchgate.netekb.eg The polymerization is typically carried out in an acidic environment, with hydrochloric acid (HCl) being a frequent choice, to facilitate the formation of the anilinium cation, a necessary precursor for polymerization. ekb.egarxiv.org

Several key parameters influence the polymerization process:

Monomer-to-Oxidant Molar Ratio: This ratio significantly impacts the polymerization rate and the molecular weight of the polymer. A typical aniline to ammonium peroxydisulfate (B1198043) ratio is approximately 4:1. researchgate.net

Temperature: Polymerization is often conducted at low temperatures (0-5 °C) to control the reaction rate and promote the formation of a more ordered polymer structure. sciencepublishinggroup.comyoutube.com Higher temperatures can lead to side reactions and a broader molecular weight distribution. researchgate.net

Acid Concentration: The acidity of the reaction medium affects the protonation of aniline and the resulting polymer, influencing its conductivity and morphology. scielo.br

The selection of these parameters is crucial for tailoring the final properties of the polyaniline for specific applications.

ParameterTypical ConditionInfluence on Polymer Properties
Oxidant Ammonium Persulfate (APS)Affects reaction rate and polymer yield.
Monomer AnilineThe fundamental building block of the polymer.
Acidic Medium Hydrochloric Acid (HCl)Facilitates monomer protonation and influences conductivity.
Temperature 0-5 °CControls reaction kinetics and polymer structure. sciencepublishinggroup.comyoutube.com
Aniline:Oxidant Ratio ~4:1Impacts molecular weight and polymerization efficiency. researchgate.net

Influence of Synthesis Conditions on Polymer Morphology and Structure

The morphology of polyaniline is highly sensitive to the synthesis conditions. By carefully tuning parameters such as temperature, oxidant concentration, and the nature of the acidic medium, a variety of nanostructures, including nanofibers, nanotubes, and granular aggregates, can be obtained. asianpubs.orgscielo.br For instance, rapid mixing of reactants tends to produce granular morphologies, while slower, controlled polymerization can lead to the formation of fibrillar structures. scielo.br

The reaction time also plays a significant role in the final structure of the polymer. scielo.br Prolonged reaction times can lead to over-oxidation of the polymer chains, resulting in a decrease in molecular weight and conductivity. scielo.br The choice of dopant acid can also influence the crystallinity and morphology of the resulting polyaniline salt. ekb.eg

Multi-Stage Models for Emeraldine Base Formation

The formation of emeraldine base polyaniline through chemical oxidative polymerization is a complex process that is understood to occur in multiple stages. Initially, the oxidant initiates the formation of aniline cation radicals. These radicals then combine to form dimers, which are further oxidized and couple with other monomers or oligomers, leading to chain growth. researchgate.net

A key intermediate in this process is the fully oxidized pernigraniline state. researchgate.net It is believed that the initial rapid polymerization leads to the formation of pernigraniline, which is then reduced by the remaining aniline monomer in the reaction mixture to the more stable, half-oxidized emeraldine salt. researchgate.net This two-stage process, involving an initial fast polymerization to a higher oxidation state followed by a slower reduction, is a critical aspect of the mechanism. pw.edu.pl

Electrochemical Synthesis Techniques

Electrochemical methods offer a high degree of control over the polymerization process, allowing for the direct deposition of polyaniline films onto electrode surfaces with well-defined thickness and morphology.

Electropolymerization Processes

Electropolymerization is achieved by the anodic oxidation of aniline in an acidic electrolyte. researchgate.netscribd.com This method allows for the in-situ formation of conductive polyaniline films. The properties of the resulting film, such as its thickness, morphology, and conductivity, can be precisely controlled by manipulating the electrochemical parameters. unlv.edu

Key parameters in electropolymerization include:

Potential Scan Rate: The rate at which the potential is swept affects the growth rate and morphology of the polymer film. researchgate.net

Monomer Concentration: Higher monomer concentrations generally lead to faster film growth. researchgate.net

Anodic Potential: The upper limit of the potential window influences the oxidation state of the deposited polymer. researchgate.net

Electrolyte Composition: The choice of acid and its concentration in the electrolyte impacts the doping level and conductivity of the polyaniline film. researchgate.net

Cyclic Voltammetry for Synthesis Control and Observation of Electrochemical Behavior

Cyclic voltammetry (CV) is a powerful electrochemical technique used for both the synthesis of polyaniline and the characterization of its electrochemical behavior. scribd.comresearchgate.net During electropolymerization, successive CV scans show an increase in the peak currents, indicating the progressive deposition of the conductive polymer film on the electrode surface. researchgate.net

The cyclic voltammogram of a polyaniline film typically exhibits two main redox couples. researchgate.netresearchgate.net The first set of peaks, usually observed between 0.0 V and 0.2 V versus a saturated calomel (B162337) electrode (SCE), corresponds to the reversible oxidation of the fully reduced leucoemeraldine form to the partially oxidized emeraldine form. researchgate.netresearchgate.net The second redox couple, appearing at higher potentials (around 0.8 V vs. SCE), is associated with the transformation of the emeraldine form to the fully oxidized pernigraniline form. researchgate.netresearchgate.net The positions and shapes of these peaks provide valuable information about the electrochemical properties and stability of the polyaniline film.

Redox TransitionApproximate Potential vs. SCEDescription
Leucoemeraldine ↔ Emeraldine 0.0 - 0.2 VReversible oxidation from the fully reduced to the half-oxidized state. researchgate.netresearchgate.net
Emeraldine ↔ Pernigraniline ~0.8 VReversible oxidation from the half-oxidized to the fully oxidized state. researchgate.netresearchgate.net

Advanced and Controlled Polymerization Strategies for this compound (EB-PANI)

Recent advancements in polymer chemistry have led to the development of sophisticated methodologies for the synthesis of this compound (EB-PANI), enabling greater control over the material's morphology, properties, and performance. These advanced strategies, including interfacial polymerization, photocatalytic deposition, and low-energy electron beam-induced polymerization, offer distinct advantages over conventional bulk synthesis techniques, facilitating the fabrication of structured PANI systems for specialized applications.

Interfacial Polymerization for EB-PANI Systems

Interfacial polymerization has emerged as a versatile method for synthesizing high-quality PANI nanostructures, such as nanofibers, with controlled morphology and enhanced processability. mdpi.comtandfonline.com This technique involves a reaction at the interface of two immiscible liquids, typically an aqueous phase containing an oxidizing agent and an organic phase containing the aniline monomer. mdpi.comchula.ac.th The polymerization is confined to the interface, which helps in suppressing secondary growth and promoting the formation of uniform, one-dimensional nanostructures. mdpi.com

The mechanism hinges on the diffusion of aniline monomers from the organic phase to the interface, where they are oxidized and polymerized. chula.ac.th The newly formed PANI, often in its emeraldine salt form due to the acidic environment, then diffuses into the aqueous phase. tandfonline.com A subsequent de-doping step using a base is required to obtain the emeraldine base form. Key parameters influencing the morphology and properties of the resulting EB-PANI include the type of organic solvent, the concentration of reactants, the monomer-to-oxidant molar ratio, and the presence of dopants or surfactants. mdpi.comresearchgate.net

For instance, studies have shown that a higher aniline to ammonium persulfate (APS) molar ratio can lead to the formation of more uniform and thinner nanofibers. mdpi.com The choice of the organic phase is also critical; while solvents like chloroform (B151607) and toluene (B28343) are common, greener alternatives such as vegetable oil have been successfully employed to produce PANI nanofibers. acs.org The resulting nanofibers exhibit high surface area and can be processed into films and composites for various applications. researchgate.netacs.org

Table 1: Research Findings on Interfacial Polymerization of PANI
Parameter Observation Reference
Monomer/Oxidant Ratio Decreasing the aniline/APS molar ratio from 4.0 to 0.5 leads to agglomeration and the formation of micro-sized particles instead of uniform nanofibers. mdpi.com
Organic Solvent Chloroform is a commonly used organic solvent. mdpi.com Refined soybean oil has been used as a green alternative to conventional solvents like CCl₄ and CHCl₃. acs.org
Morphology Uniform nanofibers with diameters around 80-90 nm can be consistently produced. mdpi.comtandfonline.com The use of surface-active dopants can control the average diameter of the nanofibers. researchgate.net
Polymerization State In-situ UV-Vis spectra indicate that the newly formed PANI is in the intrinsic emeraldine base state before being doped by the acid in the aqueous phase. tandfonline.com
Reaction Time PANI formation at the interface can be observed within minutes, with the reaction completing over several hours. chula.ac.th

Photocatalytic Deposition Methods

Photocatalytic deposition offers a pathway to create hybrid materials by coating substrates, such as semiconductor nanoparticles, with a layer of PANI. This method typically involves the in-situ chemical oxidative polymerization of aniline on the surface of a photocatalyst, most commonly titanium dioxide (TiO₂). acs.orgias.ac.in The process leverages the photocatalytic properties of the substrate to influence the polymerization reaction, leading to the formation of core-shell nanocomposites. ias.ac.in

In a typical synthesis, TiO₂ nanoparticles are dispersed in an acidic solution containing an oxidizing agent. Aniline monomer is then introduced, and the polymerization is initiated. acs.org The TiO₂ surface can act as a site for the adsorption of reactants and facilitate the polymerization process, resulting in a PANI coating on the nanoparticles. rsc.org This intimate contact between the PANI and the semiconductor material can lead to synergistic effects, enhancing properties like photocatalytic activity under UV or visible light. acs.orgmdpi.com The resulting composite material often contains PANI in its conductive emeraldine salt form, which can be converted to the emeraldine base if required.

The photocatalytic activity of these PANI-coated materials is a subject of extensive research. The PANI layer can act as a photosensitizer, improving the absorption of visible light and enhancing the separation of photo-generated electron-hole pairs in the semiconductor, thereby boosting the degradation of organic pollutants. nih.gov The thickness and uniformity of the PANI coating are crucial parameters that can be controlled by adjusting the reaction conditions.

Table 2: Research Findings on Photocatalytic Deposition of PANI on TiO₂
Parameter/Finding Details Reference
Synthesis Method In-situ chemical oxidative polymerization of aniline on the surface of TiO₂ nanoparticles is a common approach. acs.orgias.ac.in Vapor phase polymerization has also been used to deposit an ultra-thin PANI coating on TiO₂. rsc.org
Composite Structure Core-shell structures are formed, with TiO₂ nanoparticles encapsulated by a PANI layer. ias.ac.in
Mechanism PANI acts as a photosensitizer, improving visible light absorption and enhancing the separation of electron-hole pairs in TiO₂, which boosts photocatalytic performance. nih.gov
Resulting PANI form The synthesized PANI is typically in the emeraldine salt form due to the acidic synthesis medium. nih.gov
Enhanced Properties PANI/TiO₂ composites show enhanced photocatalytic degradation of pollutants like Bisphenol A and Methylene Blue compared to pristine TiO₂. acs.orgmdpi.com

Low-Energy Electron Beam Deposition for EB-PANI Coatings

The formation of polyaniline coatings can be initiated through irradiation, including the use of electron beams. This method, often referred to as radiation-induced polymerization, utilizes high-energy electrons to create reactive species (free radicals, cations, anions) from the monomer or solvent molecules, which then initiate the polymerization of aniline to form a PANI film on a substrate. radtech.org While direct deposition from a vaporized EB-PANI source using a low-energy electron beam is not a commonly documented synthesis route, electron beam irradiation is a powerful tool for inducing polymerization from a liquid or gaseous monomer phase to create coatings.

In this process, an electron beam, typically with energies in the range of several kiloelectronvolts (keV) to megaelectronvolts (MeV), is directed at a solution containing the aniline monomer. radtech.org The accelerated electrons have sufficient energy to break chemical bonds and generate radicals, which trigger the polymerization chain reaction. This method does not require a chemical initiator, offering a route to high-purity polymer films. The properties of the resulting PANI coating, such as its thickness and molecular weight, can be controlled by adjusting the electron beam parameters, including the dose and dose rate.

The mechanism of electron beam-induced polymerization can involve both free-radical and cationic pathways. radtech.org For aniline, polymerization is typically carried out in an acidic medium to yield the conductive emeraldine salt form, which can then be converted to the emeraldine base. This technique allows for polymerization at low temperatures and can be used to coat complex shapes. Research in this area often focuses on the effects of electron beam irradiation on the structural and electrical properties of the resulting PANI films.

Table 3: Research Findings on Electron Beam-Induced Synthesis of PANI
Parameter/Finding Details Reference
Initiation Mechanism Accelerated electrons break chemical bonds in the monomer or solvent, creating free radicals that initiate polymerization without the need for a chemical initiator. radtech.org
Curing Mechanism Electron beam irradiation can activate both free-radical and cationic curing pathways. radtech.org
Control Parameters The dose and dose rate of the electron beam are key parameters for controlling the properties of the resulting polymer coating. radtech.org
Resulting Polymer Form Polymerization is typically conducted in an acidic medium, leading to the formation of the emeraldine salt of polyaniline.
Applications This method is used for curing inks and coatings and can produce polymer films with good adhesion to substrates. radtech.org

Advanced Spectroscopic Characterization of Emeraldine Base Polyaniline

Vibrational Spectroscopy Applications

Vibrational spectroscopy probes the molecular vibrations within the polymer, providing detailed information about its chemical structure, bonding, and conformation.

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental tool for identifying the structural features of emeraldine (B8112657) base polyaniline. The FTIR spectrum of EB exhibits several characteristic absorption bands that serve as fingerprints for its specific oxidation state. The key vibrational modes are associated with the quinoid and benzenoid rings, which are the fundamental building blocks of the emeraldine base structure.

The presence of bands around 1580 cm⁻¹ and 1496 cm⁻¹ are attributed to the C=C stretching vibrations of the quinoid and benzenoid rings, respectively. researchgate.net The relative intensities of these two peaks can provide a qualitative measure of the oxidation state of the polyaniline sample. semanticscholar.org The C-N stretching vibrations also provide critical structural information. A band around 1305 cm⁻¹ is characteristic of the C-N stretching in the quinoid-benzenoid-quinoid unit, while the peak near 1217 cm⁻¹ corresponds to the C-N stretching in the benzenoid structure. researchgate.net Furthermore, the band at approximately 1143-1155 cm⁻¹ is often described as the "electronic-like band" and is considered an indication of charge delocalization along the polymer chain, which becomes more intense upon protonation. semanticscholar.orgresearchgate.net The out-of-plane C-H bending vibrations, typically observed around 819-830 cm⁻¹, provide information about the substitution pattern on the aromatic rings. researchgate.netsemanticscholar.org

Table 1: Characteristic FTIR Peak Assignments for Emeraldine Base Polyaniline
Wavenumber (cm⁻¹)Vibrational Mode AssignmentReference
~3436N-H Stretching researchgate.net
~1580C=C Stretching of Quinoid Ring researchgate.net
~1496C=C Stretching of Benzenoid Ring researchgate.net
~1305C-N Stretching of Quinoid Unit researchgate.netchem-soc.si
~1217C-N Stretching of Benzenoid Unit researchgate.net
~1155C-H In-plane Bending / "Electronic-like band" semanticscholar.org
~819C-H Out-of-plane Bending (para-disubstituted) researchgate.net

Raman spectroscopy is highly sensitive to the electronic structure and conformation of conjugated polymers like polyaniline. It is an excellent complementary technique to FTIR, particularly for studying the C=C stretching vibrations. For emeraldine base, the Raman spectrum is typically excited with a wavelength that is in resonance with its electronic transitions, enhancing the signal.

The spectrum of EB is dominated by several key bands. The band around 1590-1600 cm⁻¹ is assigned to the C=C stretching of the benzenoid rings. The C=N stretching of the quinoid units gives rise to a band at approximately 1480-1490 cm⁻¹. researchgate.net The C-N stretching vibrations of the amine groups are observed around 1220-1250 cm⁻¹. researchgate.net One of the most significant bands in the Raman spectrum of emeraldine base is the one appearing around 1160-1170 cm⁻¹, attributed to the C-H bending vibration of the quinoid units. The position and intensity of these bands can be influenced by the conformation of the polymer chains and the degree of intermolecular interaction. researchgate.net Changes in the Raman spectra are used to monitor structural transformations between different oxidation states (leucoemeraldine, emeraldine, and pernigraniline). researchgate.netdeepdyve.com

Table 2: Key Raman Shifts for this compound
Raman Shift (cm⁻¹)Vibrational Mode AssignmentReference
~1595C=C Stretching (Benzenoid) researchgate.net
~1485C=N Stretching (Quinoid) researchgate.net
~1330C-N⁺ Stretching scispace.com
~1220C-N Stretching (Amine) researchgate.net
~1165C-H Bending (Quinoid) researchgate.net

Electronic and Photonic Spectroscopy

These spectroscopic methods investigate the electronic transitions and energy levels within the polymer, providing insight into its oxidation state, charge carriers, and elemental composition.

UV-Vis absorption spectroscopy is a powerful technique for characterizing the electronic properties of polyaniline and monitoring its oxidation state. The UV-Vis spectrum of emeraldine base dissolved in a suitable solvent like N-methyl-2-pyrrolidinone (NMP) shows two primary absorption bands. researchgate.netresearchgate.net

The first band, appearing at approximately 320-340 nm, is attributed to the π-π* electronic transition within the benzenoid rings of the polymer backbone. researchgate.netresearchgate.net The second, broader absorption band is observed in the visible region, around 600-640 nm. researchgate.netresearchgate.net This band is assigned to an exciton-like transition from the highest occupied molecular orbital (HOMO), centered on the benzenoid ring, to the lowest unoccupied molecular orbital (LUMO), centered on the quinoid ring. researchgate.netkpi.ua

The relative intensity of these two bands is directly related to the oxidation state of the polyaniline. bohrium.com Specifically, the ratio of the absorbance of the quinoid band (~630 nm) to the benzenoid band (~330 nm) can be used to quantify the degree of oxidation. researchgate.net As the emeraldine base is oxidized to the fully oxidized pernigraniline state, the intensity of the ~630 nm band decreases, and a new band appears at higher wavelengths. Conversely, upon reduction to the fully reduced leucoemeraldine state, the ~630 nm band disappears completely, leaving only the π-π* transition of the benzenoid rings. researchgate.net

Table 3: Principal UV-Vis Absorption Bands for this compound
Wavelength (nm)Electronic TransitionStructural UnitReference
~320-340π-π* TransitionBenzenoid Rings researchgate.netresearchgate.net
~600-640Exciton Transition (HOMO-LUMO)Benzenoid-to-Quinoid researchgate.netkpi.ua

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a material's surface. For this compound, XPS is particularly useful for analyzing the different chemical environments of nitrogen and carbon atoms.

The high-resolution N 1s spectrum of emeraldine base can be deconvoluted into two main components. The peak at a lower binding energy (around 399.5 eV) is assigned to the neutral amine nitrogen (-NH-) in the reduced benzenoid units. The peak at a higher binding energy (around 398.3 eV) corresponds to the neutral imine nitrogen (=N-) in the oxidized quinoid units. acs.org The 1:1 ratio of the integrated areas of these two peaks confirms the ideal emeraldine base structure, which contains an equal number of amine and imine nitrogens. acs.org Any deviation from this ratio indicates a different oxidation state. The C 1s spectrum can also be analyzed to distinguish between carbons bonded to other carbons and hydrogens, and carbons bonded to nitrogen.

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons. In conducting polymers like polyaniline, the charge carriers, known as polarons, are radical cations with a spin of S=1/2, making them ESR-active. aip.org

The emeraldine base form of polyaniline is largely ESR-silent in its pure, undoped state because it has a closed-shell electronic structure with no unpaired electrons. However, upon protonation (doping), the emeraldine base is converted to the conductive emeraldine salt, which involves the formation of polarons. These polarons give a distinct ESR signal, typically a single, narrow Lorentzian line with a g-value close to that of a free electron (~2.00). aip.orgmdpi.com The intensity of the ESR signal is proportional to the concentration of polarons (spin charge carriers). The linewidth of the signal provides information about the dynamics and delocalization of these charge carriers; a narrower line suggests more mobile and delocalized polarons. researchgate.nettandfonline.com Therefore, ESR is a crucial technique for studying the onset of conductivity and the nature of charge carriers as emeraldine base is doped to its conducting form. researchgate.net

Other Spectroscopic Techniques

The comprehensive understanding of this compound (EB PANI), a unique conducting polymer, necessitates the use of a variety of advanced spectroscopic techniques beyond conventional methods. These specialized approaches provide deeper insights into its intricate molecular structure, intermolecular interactions, and the mechanisms governing its electrical properties. This section delves into two such powerful techniques: Nuclear Magnetic Resonance (NMR) spectroscopy for elucidating molecular structure and interactions, and Impedance Spectroscopy (IS) for probing charge transport pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive tool for the detailed investigation of the molecular structure of this compound. Both solid-state and solution-state NMR have been employed to probe the local chemical environments of specific nuclei within the polymer chain, primarily ¹³C and ¹⁵N.

Solid-state NMR is particularly crucial for characterizing the insoluble nature of emeraldine base. The ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR spectrum of EB PANI typically displays a series of distinct resonances that correspond to the different carbon atoms in the benzenoid and quinoid rings of the polymer backbone. These chemical shifts are sensitive to the oxidation state and local conformation of the polymer chain. For instance, the presence of alternating reduced (benzenoid) and oxidized (quinoid) units in the emeraldine base structure has been confirmed by comparing its ¹³C CP/MAS spectrum with those of the fully reduced leucoemeraldine and the fully oxidized pernigraniline forms nih.gov.

The ¹⁵N NMR spectrum provides complementary and often more direct information about the nitrogen environments. In the emeraldine base form, two well-resolved peaks are typically observed, corresponding to the amine (-NH-) and imine (=N-) nitrogen atoms, which are characteristic of the alternating benzenoid and quinoid units, respectively nih.gov. The relative integration of these peaks can provide a quantitative measure of the oxidation state of the polymer.

Furthermore, NMR spectroscopy is instrumental in studying the interactions between this compound and other molecules. For example, changes in the ¹³C and ¹⁵N chemical shifts can indicate the site of protonation when the emeraldine base is converted to its conductive emeraldine salt form. Similarly, interactions with solvents, dopants, or other polymers can be monitored by observing perturbations in the NMR spectra, providing valuable information on intermolecular packing and the nature of the interactions at a molecular level.

Table 1: Typical ¹³C Solid-State NMR Chemical Shifts for this compound.

Chemical Shift (ppm)Assignment
158Non-protonated imine carbon of the quinoid ring (C-7)
147Non-protonated amine carbon of the benzenoid ring (C-1)
141 (shoulder)Carbons C-4 and C-5 of the benzenoid ring
137Protonated carbon of the quinoid ring (C-8)
123Carbons C-2 and C-3 of the benzenoid ring
114 (shoulder)Carbon C-6 of the benzenoid ring

Data sourced from a review on solid-state NMR of polyaniline nih.gov.

Table 2: Typical ¹⁵N Solid-State NMR Chemical Shifts for this compound.

Chemical Shift (ppm)Assignment
~323Imine (=N-) nitrogen in quinoid units
~66Amine (-NH-) nitrogen in benzenoid units

Data sourced from a review on solid-state NMR of polyaniline nih.gov.

Impedance Spectroscopy for Charge Transport Pathway Investigations

Impedance Spectroscopy is a powerful technique for investigating the electrical properties and charge transport mechanisms in this compound. By applying a small amplitude sinusoidal voltage and measuring the resulting current over a wide range of frequencies, the complex impedance of the material can be determined. This technique allows for the separation of different electrical processes occurring within the material, such as bulk conductivity, interfacial phenomena, and relaxation processes.

For this compound, which is in its non-conducting state, impedance spectroscopy can reveal crucial information about the barriers to charge transport. The impedance spectra of EB PANI are often analyzed by modeling the system with an equivalent electrical circuit. A common model for the interface between a metal electrode and an emeraldine base film is a parallel resistor-capacitor (RC) circuit aau.edu.et. The resistor (R) represents the charge transfer resistance, and the capacitor (C) represents the dielectric nature of the polymer and the formation of a depletion layer at the interface.

The frequency dependence of the AC conductivity (σ_ac) of this compound provides further insight into the charge transport pathways. At low frequencies, the conductivity is typically low and relatively constant, reflecting the insulating nature of the undoped polymer. As the frequency increases, the AC conductivity generally rises ripublication.com. This behavior is often attributed to hopping conduction mechanisms, where charge carriers move between localized states within the polymer matrix. At higher frequencies, the charge carriers can respond more readily to the rapidly oscillating electric field, leading to an increase in conductivity.

A common method for visualizing impedance data is the Cole-Cole plot, where the imaginary part of the impedance (-Z") is plotted against the real part (Z'). For an ideal parallel RC circuit, the Cole-Cole plot is a perfect semicircle. In the case of this compound, the experimental data often show a depressed semicircle, indicating a distribution of relaxation times. This deviation from ideal behavior can be attributed to the heterogeneity of the polymer structure, including variations in chain length, packing, and morphology. The shape of the Cole-Cole plot can thus provide qualitative information about the complexity of the charge transport processes.

Table 3: Representative AC Conductivity of this compound at Room Temperature.

Frequency (Hz)AC Conductivity (S/cm)
10²~ 1 x 10⁻⁹
10³~ 5 x 10⁻⁹
10⁴~ 2 x 10⁻⁸
10⁵~ 1 x 10⁻⁷
10⁶~ 8 x 10⁻⁷

Note: These are representative values illustrating the typical frequency-dependent behavior. Actual values can vary depending on the synthesis conditions and morphology of the polyaniline sample.

Morphological and Structural Analysis of Emeraldine Base Polyaniline Architectures

Electron Microscopy Investigations

Electron microscopy provides high-resolution imaging of PANI-EB, revealing details from the micrometer to the nanometer scale.

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface features and spatial arrangement of PANI-EB particles. SEM analyses have revealed a variety of morphologies for emeraldine (B8112657) base polyaniline, which are often influenced by the synthesis conditions.

Published research has consistently shown that PANI-EB can exhibit a granular or agglomerated particle structure. researchgate.net For instance, when synthesized by the chemical oxidation of aniline (B41778) followed by deprotonation, the resulting PANI-EB powder often consists of irregularly shaped particles that form larger aggregates. researchgate.net The surface of these aggregates is typically rough, indicating the manner in which the smaller primary particles have fused together. mdpi.com

Furthermore, when PANI-EB is synthesized in the presence of templates or surfactants, more ordered structures can be achieved. For example, polymerization within the channels of a nanoporous template can lead to the formation of well-aligned nanorods or nanotubes. SEM imaging is crucial for confirming the successful replication of the template structure and assessing the uniformity of the resulting PANI-EB nanostructures.

The particle size and distribution are also critical parameters evaluated by SEM. The analysis of SEM micrographs allows for the statistical determination of the average particle or fiber size and the breadth of the size distribution. This information is vital for understanding structure-property relationships, as the particle size can significantly impact the material's conductivity, processability, and performance in devices.

Table 1: Summary of Morphological Features of Emeraldine Base Polyaniline Observed by SEM

Morphological FeatureDescription
Granular Aggregates Composed of smaller primary particles, resulting in a rough surface topography.
Nanofibrous Networks Interconnected fibers with high aspect ratios, leading to a porous structure. usp.br
Interconnected Nanospheres Spherical nanoparticles forming a cohesive structure. usp.br
Templated Nanostructures Ordered arrays of nanorods or nanotubes formed using a template-assisted synthesis.

Transmission Electron Microscopy (TEM) offers higher resolution than SEM, enabling the visualization of the internal structure and nanoscale features of this compound. TEM studies have provided deeper insights into the morphology of the primary nanoparticles and their arrangement within larger structures.

TEM analysis has confirmed the presence of distinct nanostructures within PANI-EB, such as nanorings and nanofibers. niscpr.res.in These features are often on the order of tens of nanometers in diameter. The images can reveal the internal porosity of agglomerates and the fine details of the fibrillar morphology. For instance, in nanofibrous PANI-EB, TEM can show the individual fibrils and their entanglement.

Selected Area Electron Diffraction (SAED), a technique available in TEM, can be used to probe the crystalline nature of the material. SAED patterns of PANI-EB have shown diffuse rings, which are characteristic of its predominantly amorphous or semi-crystalline nature. niscpr.res.in The presence of discrete diffraction spots within these rings can indicate the existence of small crystalline domains embedded within the amorphous matrix. niscpr.res.in

High-resolution TEM (HR-TEM) can provide even more detailed structural information, approaching the atomic scale. While resolving the individual polymer chains is challenging, HR-TEM can reveal the presence of ordered regions within the polymer, providing evidence for nanocrystallinity. These crystalline domains are believed to play a crucial role in the charge transport properties of the material.

Scanning Probe Microscopy

Scanning probe microscopy techniques provide three-dimensional surface information at the nanoscale and can also probe local mechanical and electronic properties.

Atomic Force Microscopy (AFM) is a versatile technique for characterizing the surface topography of this compound with nanoscale resolution. AFM can operate in various modes, with tapping mode being particularly suitable for soft polymer surfaces to minimize sample damage. nih.gov

AFM imaging provides detailed three-dimensional maps of the PANI-EB surface, revealing features such as granular structures, fibrillar networks, and surface roughness. nih.gov The quantitative data on surface roughness, such as the root-mean-square (RMS) roughness, can be extracted from AFM images. This parameter is important for applications where the surface interface is critical, such as in sensors and coatings.

Beyond topography, AFM can be used to probe nanoscale mechanical properties and interactions. The interaction between the AFM tip and the polymer surface can be complex, involving van der Waals forces, capillary forces, and adhesion. rsc.org By analyzing the force-distance curves, information about the local adhesion and elasticity of the PANI-EB surface can be obtained. These nanoscale mechanical properties are crucial for understanding the material's behavior in flexible electronics and composites.

Phase imaging in AFM can provide contrast based on the material's properties, such as viscoelasticity. This can help to distinguish between different components in a composite material or to identify regions with different degrees of structural order within the PANI-EB itself.

X-ray Diffraction (XRD) for Crystalline Order and Structural Organization

X-ray Diffraction (XRD) is a primary technique for investigating the crystalline structure and degree of crystallinity in this compound. The XRD patterns of PANI-EB typically show a combination of broad, diffuse halos and some weak, broad diffraction peaks, indicating a semi-crystalline nature. mdpi.commdpi.com

The amorphous halo is a result of the disordered arrangement of the polymer chains. The broad crystalline peaks arise from the short-range order within the material. The positions of these peaks provide information about the characteristic inter-chain and intra-chain distances.

For PANI-EB, characteristic broad peaks are often observed at 2θ values around 15° and 25°. mdpi.com The peak around 25° is attributed to the periodicity parallel to the polymer chain, while the peak around 15° is related to the periodicity perpendicular to the polymer chains. mdpi.com The exact positions and relative intensities of these peaks can vary depending on the synthesis method and processing conditions.

The degree of crystallinity can be estimated from the XRD patterns by comparing the integrated intensity of the crystalline peaks to the total scattered intensity (crystalline peaks and amorphous halo). mdpi.com The crystallinity of PANI-EB is generally found to be in the range of 19% to 37%. mdpi.com

Table 2: Typical XRD Peak Positions and Assignments for this compound

2θ (degrees)Miller Indices (hkl)Structural Assignment
~15°(011)Periodicity perpendicular to the polymer chains (inter-chain scattering) mdpi.com
~20°(020)Periodicity related to the stacking of polymer chains mdpi.com
~25°(200)Periodicity parallel to the polymer chains (intra-chain scattering) mdpi.commdpi.com

It is important to note that there are different structural classes of emeraldine, with Class I being formed from solution in the protonated form and becoming essentially amorphous (EB-I) upon deprotonation. dtic.mil Class II emeraldine is prepared in the non-protonated form and exhibits a more crystalline structure (EB-II). researchgate.net

Optical Microscopy for Crystalline Morphology

While electron and scanning probe microscopies provide nanoscale details, optical microscopy can be used to observe the larger-scale crystalline morphology of this compound, particularly when larger crystallites or spherulitic structures are formed.

Using a polarizing optical microscope, researchers have observed the crystalline morphology of PANI-EB. researchgate.net In some cases, single crystalline morphologies resembling conifer leaves have been identified. researchgate.net More complex, multilayered dendritic structures have also been reported. researchgate.net These larger-scale crystalline features are formed through the self-assembly of the polymer chains during processes like slow solvent evaporation or annealing. The observation of such structures provides evidence of the ability of PANI-EB to organize into ordered domains under specific conditions.

Theoretical and Computational Modeling of Emeraldine Base Polyaniline

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in understanding the fundamental electronic structure and properties of PANI-EB. These methods, operating at the level of electrons and atomic nuclei, offer a powerful lens for examining the molecule's behavior.

Density Functional Theory (DFT) and ab initio methods, such as Hartree-Fock (HF), are foundational tools for modeling PANI-EB. DFT, particularly with the B3LYP functional, has been widely used to investigate its electronic properties and reactivity. researchgate.netcdnsciencepub.com These calculations can determine optimized geometries, electronic charge distribution, and various reactivity descriptors. researchgate.net For instance, DFT studies have been employed to explore the interactions between PANI-EB and metal oxides, calculating properties like the total dipole moment (TDM), ionization energy, and electrophilicity index to predict the reactivity of functionalized PANI-EB systems. researchgate.net

Ab initio Hartree-Fock calculations have also been applied, often in conjunction with DFT, to provide a comparative analysis of the electronic structure. chem-soc.sifz-juelich.de Studies comparing different computational levels of theory have found that for the aniline (B41778) monomer, B3LYP provides excellent agreement with experimental data, while for the polyaniline tetramer (a model for emeraldine (B8112657) base), Hartree-Fock methods can also yield optimal results. chem-soc.sifz-juelich.de These quantum mechanical calculations are crucial for deriving parameters like equilibrium bond lengths and angles, which can then be used in higher-level simulations. nih.govacs.org The general consensus from these studies is that a four-ring unit is a sufficient model to represent the key electronic and vibrational characteristics of the larger polymer. chem-soc.sifz-juelich.de

A key focus of quantum chemical studies on PANI-EB is the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that approximates the polymer's band gap and influences its optical and electronic properties. researchgate.netcdnsciencepub.comkpi.ua

Theoretical calculations have shown that the emeraldine base form of polyaniline possesses a significant band gap. cdnsciencepub.com DFT calculations using the B3LYP functional have computed this gap to be around 1.9 eV for a structure with an alternating 0.5:0.5 ratio of benzoid to quinoid units. researchgate.net Other studies have reported a theoretically determined HOMO-LUMO band gap of approximately 4.044 eV for a four-aniline unit model of PANI-EB. researchgate.net The value of the calculated band gap is sensitive to the computational method and the specific geometry of the oligomer chain used in the model. cdnsciencepub.comresearchgate.net For instance, introducing an extra quinoid unit or a structural defect like a Michael's addition structure can lower the calculated band gap to around 1.3 eV. researchgate.net

The evolution of the band gap is a central theme in these investigations. The HOMO-LUMO gap is known to converge as the length of the polymer chain increases. cdnsciencepub.com Furthermore, functionalization of the PANI-EB chain, for example with metal oxides, has been shown to significantly decrease the band gap, thereby enhancing its reactivity. researchgate.net Optical absorption studies correlate the main absorption peak in emeraldine base at around 2.1 eV to the excitation from a benzenoid-localized HOMO to a quinoid-localized LUMO. kpi.ua Upon protonation to the conductive emeraldine salt form, this absorption shifts to lower energies (around 1.5 eV), reflecting a significant change in the electronic structure and a reduction in the band gap. kpi.uaresearchgate.net

Table 1: Calculated Band Gap of Emeraldine Base Polyaniline

Method/Model Calculated Band Gap (eV) Reference
DFT (B3LYP) - 0.5:0.5 Benzoid:Quinoid Ratio 1.9 researchgate.net
DFT (B3LYP) - Extra Quinoid Unit 1.3 researchgate.net
DFT (B3LYP) - Four Aniline Units 4.044 researchgate.net
Experimental (Optical Absorption) 2.1 kpi.ua
Semiempirical (ZINDO//AM1) - Oxidized Form 2.7 researchgate.net

Theoretical vibrational frequency calculations provide a powerful means to interpret and assign experimental infrared (IR) and Raman spectra of PANI-EB. chem-soc.sifz-juelich.deresearchgate.net By calculating the vibrational modes and their corresponding frequencies using methods like DFT (e.g., B3LYP/6-31G(d,p)) and Hartree-Fock (e.g., HF/6-31G(d)), researchers can create a theoretical spectrum that can be directly compared with experimental data from techniques like Attenuated Total Reflection Fourier-Transform Infrared (ATR-FTIR) spectroscopy. chem-soc.sifz-juelich.de

This correlation allows for precise assignments of specific vibrational bands to the stretching and bending of particular chemical bonds within the polymer, such as C-N, C=N, and C-H vibrations. chem-soc.sifz-juelich.deresearchgate.net For example, calculations on a four-ring emeraldine base unit have successfully assigned vibrational frequencies for C-N bonds in the range of 1285-1531 cm⁻¹ and C=N modes around 1599-1659 cm⁻¹. chem-soc.si Such studies have confirmed that theoretical calculations on relatively short oligomers can provide valuable and accurate interpretations of the vibrational spectra of the bulk polymer. chem-soc.sifz-juelich.de A comparative analysis of the calculated force constants for the leucoemeraldine, emeraldine, and pernigraniline forms reveals significant changes in the electronic distribution, particularly around the nitrogen atoms, which is critical for understanding the conduction mechanism. researchgate.net

Table 2: Selected Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for this compound

Vibrational Mode Calculated Frequency (HF/6-31G(d)) Calculated Frequency (VWN/DZVP) Experimental Frequency
Ring 1, 2, 3, 4 1166 1166 1167
C-N (Ring 3, 4) 1285 1285 1310
Ring 4 & 1, 2, 3 1341 1341 1378
C-N (Ring 3) 1493 1493 1509
C-N (Ring 4) 1531 1531 -
Ring 1, 2, 3 1573 1573 1590
C=N (Ring 2) 1599 1599 -
C=N (Ring 2) 1659 1659 1621

Data sourced from Ibrahim, M., & Koglin, E. (2005). chem-soc.si

Molecular Simulation Approaches

While quantum chemical methods excel at describing electronic properties, molecular simulation approaches like Molecular Mechanics (MM) and Molecular Dynamics (MD) are better suited for exploring the large-scale conformational dynamics and intermolecular interactions of PANI-EB over longer timescales.

Molecular Mechanics and Molecular Dynamics simulations are powerful computational techniques used to study the structural and dynamic properties of PANI-EB. acs.orgnih.gov These simulations treat atoms as classical particles and use force fields to describe the potential energy of the system, allowing for the investigation of polymer chain conformations and movements over time. nih.govacs.org All-atom MD simulations have been employed to analyze the intra- and intermolecular structural properties of both the unoxidized emeraldine base (EB) and the oxidized emeraldine salt (ES) forms. acs.orgnih.govacs.org

These studies provide detailed information on conformational transitions, radius of gyration, and the formation of hydrogen bonds. acs.orgnih.gov For instance, simulations have shown that the radius of gyration of PANI chains increases with increased charge density, as seen when transitioning from the EB to the ES form. acs.orgnih.gov A combination of MM and MD has also been used to model the protonic acid doping process, a key step in making polyaniline conductive, by simulating the interactions between the polymer and aqueous hydrochloric acid. ama-science.org Such simulations can predict structural changes and properties like radial distribution functions, providing insights that agree well with experimental data. ama-science.org

PANI-EB typically exists in an amorphous, or non-crystalline, state. Modeling this disordered structure is crucial for understanding its bulk properties. Atomistic classical molecular dynamics simulations have been successfully used to investigate the structure of amorphous PANI-EB. nih.govacs.org By developing and validating force fields against experimental data, such as the polymer's density, these simulations can provide a realistic model of the amorphous polymer. nih.govacs.org Trajectories extending over hundreds of nanoseconds reveal that the material exhibits only short-range intramolecular correlation, which aligns with experimental findings. nih.govacs.org

A significant area of study involves the interaction of PANI-EB with other molecules, particularly water. MD simulations have been used to investigate the water absorption behavior of PANI-EB at various concentrations. researchgate.net These simulations, combined with quantum mechanical calculations, have shown that water molecules interact more favorably with the imine nitrogen atoms than the amine nitrogens from an enthalpic standpoint. researchgate.net The simulations can predict the maximum water content absorbed by the polymer (around 15% w/w) and explain the influence of this absorbed water on the polymer's organization and conformation at a microscopic level. researchgate.netresearchgate.net Furthermore, MD simulations have revealed that absorbed water tends to organize into two types: individual molecules interacting with the polymer chains and clusters forming nanodrops within the polymer matrix. researchgate.net

COSMO-RS and AIM Methods for Thermodynamic and Atomic-Level Interactions

Theoretical and computational methods provide significant insights into the behavior of this compound (EB-PANI). Among these, the Conductor-like Screening Model for Real Solvents (COSMO-RS) and the Quantum Theory of Atoms in Molecules (AIM) are pivotal for understanding thermodynamic properties and atomic-level interactions.

COSMO-RS is a quantum chemistry-based thermodynamic technique used to determine the chemical potentials of species in solution. researchgate.net This method is particularly useful for predicting the solubility and interaction energies of EB-PANI with various solvents and other molecules. The calculation process typically involves optimizing the geometry of the molecule, after which sigma profiles and sigma potentials are computed to understand the molecule's surface polarity and its interactions with the surrounding medium. researchgate.net

Complementing this, AIM theory is employed to disclose weak, non-covalent interactions at the atomic level. researchgate.netresearchgate.net By analyzing the topology of the electron density, AIM can identify and characterize chemical bonds and other interactions, such as hydrogen bonds and van der Waals forces, between PANI chains or between PANI and other molecules. researchgate.net Computational studies have successfully used DFT, COSMO-RS, and AIM methods to reveal the atomic-level interactions between PANI and other substances, such as biopolymers like amylopectin. researchgate.netresearchgate.net

Fundamental Insights into Doping and Charge Transport Phenomena

The transition of this compound from an insulating to a conducting state through doping is a complex process governed by charge transport phenomena. Theoretical modeling is crucial for elucidating the underlying mechanisms of this transition.

Molecular Modeling of Protonic Acid Doping Mechanisms

Molecular modeling has been instrumental in understanding the protonic acid doping of EB-PANI. ama-science.orgresearchgate.net A combined approach using molecular mechanics (MM) and molecular dynamics (MD) simulations, often with forcefields like COMPASS, has been employed to model this process. ama-science.org The methodology involves generating equilibrated molecular models of the polymer system and then simulating the doping reaction itself, for example, with aqueous hydrochloric acid. ama-science.org

This doping process can be modeled using a scripted loop control simulation based on a doping distance criterion, which provides a framework for predicting the interactions between the polymer and the acid dopant. ama-science.org Such simulations allow for the calculation of key structural and thermodynamic properties, including radial distribution functions of the doped emeraldine salt. ama-science.org This computational approach provides a novel way to design and evaluate new conducting polymers for applications like chemical sensing by predicting their response to dopants. ama-science.orgresearchgate.net The process involves an insulator-metal transition that can increase conductivity by ten orders of magnitude. ama-science.org

Computational MethodApplication in PANI DopingKey Outputs
Molecular Mechanics (MM) Generation of initial molecular models of EB-PANI.Optimized polymer chain conformations.
Molecular Dynamics (MD) Simulation of the dynamic behavior of PANI in an aqueous acid solution.Trajectories, radial distribution functions.
Monte Carlo Method Building of the initial molecular model representing PANI and aqueous HCl. ama-science.orgStatistically relevant system configurations.
Scripted Loop Control Modeling the doping reaction based on a distance criterion. ama-science.orgSimulation of the protonation process.

Theoretical Frameworks for Polaron and Bipolaron Formation in EB-PANI Systems

The remarkable increase in electrical conductivity upon protonation of EB-PANI is explained by the formation of charge carriers known as polarons and bipolarons. acs.org Theoretical studies, including density functional theory (DFT) calculations with periodic boundary conditions, have been used to explore the mechanisms of their formation. acs.org

A polaron is a radical cation, a positive charge defect, formed on the polymer chain during doping. aps.orgtaylorandfrancis.com A bipolaron is a doubly charged entity that can be formed by the combination of two polarons. taylorandfrancis.com In the context of EB-PANI, protonation of the imine nitrogen atoms leads to the formation of a polaron lattice. aps.org Quantum-chemical studies indicate that upon p-type doping (protonation), two polaron- or bipolaron-related bands are induced within the original bandgap of the material. aps.org

Theoretical calculations comparing the stability of these charge carriers have found that the bipolaron structure is lower in energy, suggesting it is a more stable configuration. acs.org The geometric and electronic structure of the polaron lattice on a single emeraldine salt chain indicates that every other ring adopts a semiquinoid-type geometry, carrying most of the unpaired electron density. aps.org These theoretical frameworks are essential for understanding the charge delocalization that underpins the metallic conductivity of doped PANI.

Charge CarrierDescriptionFormation
Polaron A radical cation (positive charge) associated with a local lattice distortion. aps.orgtaylorandfrancis.comFormed upon initial protonic acid doping of the EB-PANI chain. aps.org
Bipolaron A dication (two positive charges) delocalized over several units, also associated with lattice distortion. acs.orgtaylorandfrancis.comCan be formed from the combination of two polarons; found to be energetically more stable. acs.orgtaylorandfrancis.com

Understanding pH Dependence in Doping Processes

The doping of emeraldine base is highly dependent on the pH of the surrounding medium, a critical factor for its application in chemical sensors. ama-science.org Molecular modeling provides a powerful tool to predict and understand this pH dependence. ama-science.org

By simulating the doping of EB-PANI with an aqueous acid like HCl, computational models can compute the relationship between the doping percentage of the polymer and the equilibrium pH of the solution. ama-science.org These simulation results have shown good agreement with experimental data. ama-science.org The ability to predict the pKa/pH relationship through molecular modeling offers a significant advantage in the design of PANI-based sensing materials, as it allows for the tuning of the material's sensitivity to a specific pH range. ama-science.org This predictive capability is essential for optimizing the performance of sensors that rely on the conductivity changes of PANI in response to environmental stimuli. ama-science.org

Non-Planar Conformation Analysis

Theoretical studies of EB-PANI must account for the polymer's actual three-dimensional structure. It is understood that the polymer chains are not perfectly planar. researcher.liferesearchgate.net Computational analyses have taken this non-planar geometry into consideration to provide more accurate models of the polymer's properties. researcher.liferesearchgate.net

These theoretical studies often employ methods like the valence force field model to perform calculations. researcher.liferesearchgate.net A key aspect of this analysis is the consideration of phenylene ring torsions, which are the primary contributors to the non-planar conformation of the polymer backbone. researcher.liferesearchgate.net By analyzing these torsions, researchers can achieve better assignments of observed vibrational modes in experimental spectra (such as Raman and IR) by comparing them with calculated wavenumbers. researcher.liferesearchgate.net This detailed conformational analysis is crucial for accurately modeling the structural and electronic properties of this compound.

Modification, Functionalization, and Composite Development

Incorporation into Hybrid and Composite Materials

The integration of emeraldine (B8112657) base polyaniline into hybrid and composite materials is a key strategy to overcome its processing challenges and to augment its physicochemical properties. This approach involves blending or copolymerizing EB-PANI with other polymers, or creating composites with a range of nanoscale and bulk materials.

Polymer Blends and Copolymers Incorporating EB-PANI

Blending EB-PANI with conventional polymers is an effective method to improve its processability and mechanical properties. ijcmas.com These blends often exhibit synergistic effects, combining the electrical properties of PANI with the desirable characteristics of the host polymer, such as flexibility and solubility. For instance, blends with polymers like poly(ethylene-co-vinyl acetate) have been synthesized to create conductive materials with improved processability. ijcmas.com Similarly, copolymers incorporating PANI segments can be designed to achieve a balance of conductivity and solubility, making them suitable for various applications. The synthesis of PANI in the presence of other polymers, such as acryl resin or hydroxypropylcellulose, can result in electrically conducting plastics. mdpi.com

Nanocomposites with Carbon-Based Nanomaterials (e.g., Carbon Nanotubes, Graphene)

The development of nanocomposites by combining EB-PANI with carbon-based nanomaterials like carbon nanotubes (CNTs) and graphene has garnered significant attention. These carbonaceous nanofillers offer exceptional electrical conductivity, high surface area, and excellent mechanical strength, which can be imparted to the resulting composite.

In PANI-CNT composites, the nanotubes are often uniformly coated by the polymer, forming a core-shell structure. researchgate.net This intimate interaction facilitates efficient charge transfer between the two components, leading to enhanced electrical conductivity. researchgate.net The properties of these composites are highly dependent on the CNT content and the preparation method. researchgate.net For example, crosslinked CNTs have been used as a 3D framework for PANI, resulting in composites with high cycling stability for supercapacitor applications. mdpi.com

Similarly, graphene-PANI composites leverage the high conductivity and large surface area of graphene sheets. The in-situ polymerization of aniline (B41778) in the presence of graphene oxide (GO) followed by reduction is a common method to produce these composites. mdpi.com The resulting materials often exhibit a synergistic effect, with enhanced electrochemical performance compared to the individual components. daneshyari.com These composites have shown promise in applications such as supercapacitors and anticorrosive coatings. mdpi.comdaneshyari.com

Composite MaterialPreparation MethodKey FindingsReference
PANI/Carbon NanotubesIn situ chemical polymerizationUniform wrapping of CNTs by PANI, forming core-shell nanostructures. researchgate.net researchgate.net
Crosslinked CNTs/PANIIn situ chemical oxidative polymerizationSpecific capacitance of 294 F/g and 95% capacitance retention after 1000 cycles. mdpi.com mdpi.com
PANI/Graphene OxideIn situ polymerization and blendingEnhanced corrosion inhibition and barrier performance for epoxy coatings. mdpi.com mdpi.com
Graphene/PANI NanofibersNot specifiedUsed as electrode materials in supercapacitors. daneshyari.com daneshyari.com

Hybrid Formulations with Metal Oxides and Inorganic Nanoparticles (e.g., TiO2, CdS, Gold Nanoparticles)

Hybrid materials composed of EB-PANI and inorganic nanoparticles, such as metal oxides and noble metals, exhibit unique optical, electronic, and catalytic properties. The incorporation of these nanoparticles into the PANI matrix can lead to materials with enhanced functionalities.

Composites of PANI with metal oxides like Titanium Dioxide (TiO2) have been explored for applications such as smart corrosion-resistant coatings. mdpi.com The presence of metal oxides can also improve the thermal stability of the polyaniline. researchgate.net For instance, the functionalization of PANI with alkali and heavy metal oxides has been shown to increase the total dipole moment and decrease the HOMO-LUMO band gap energy. researchgate.net Hybrid materials based on PANI reinforced with Fe2O3/CuO and Fe2O3/ZnO have been synthesized and show potential for various electrical and sensor applications. enp.edu.dz

The integration of semiconductor nanoparticles, such as Cadmium Sulfide (CdS), with PANI creates nanocomposites with interesting photocatalytic properties. nih.gov The interaction between CdS and PANI can lead to a significant blue shift in the absorption spectrum of CdS. nih.gov These composites have been investigated for the degradation of organic dyes under visible light. nih.govresearchgate.net

Gold nanoparticles (AuNPs) have also been incorporated into PANI to form nanocomposites with applications in sensors and biosensors. researchgate.net The synthesis can be achieved through various methods, including the direct reduction of gold salts onto PANI nanofibers or template-free sonochemical methods. rsc.orgmdpi.com The resulting PANI-AuNP composites often exhibit enhanced electrochemical properties. mdpi.com

Hybrid MaterialNanoparticleKey FindingsReference
PANI/Metal OxidesTiO2, Fe2O3/CuO, Fe2O3/ZnOImproved thermal resistance and potential for corrosion resistance and sensor applications. mdpi.comenp.edu.dz mdpi.comenp.edu.dz
PANI/CdSCadmium SulfideSignificant interaction between CdS and PANI, leading to potential photocatalytic applications. nih.gov nih.gov
PANI/AuGold NanoparticlesFacile synthesis methods and improved properties for ammonia (B1221849) vapor monitoring. researchgate.net researchgate.net

Biopolymer and Natural Material Composites (e.g., Starch, Flyash)

To enhance biodegradability, biocompatibility, and reduce cost, EB-PANI has been combined with biopolymers and natural materials.

Composites of PANI and starch have been prepared using starch as a steric stabilizer during the oxidative polymerization of aniline. nih.govmdpi.com These biocomposites exhibit improved aqueous dispersion and solubility in organic solvents compared to pure PANI. nih.govmdpi.com While showing a decrease in crystallinity, PANI-EB/Starch biocomposites have demonstrated improved redox exchange properties. nih.govmdpi.com

Fly ash, a byproduct of coal combustion, has been used as a filler in PANI composites. The addition of fly ash to PANI can alter the morphology and thermal properties of the composite. researchgate.net For example, the DC conductivity of fly ash filled PANI was found to be lower than that of pure PANI, and the glass transition temperature was also affected. researchgate.net

Composite MaterialNatural MaterialKey FindingsReference
PANI/StarchPotato StarchImproved aqueous dispersion and redox exchange properties. nih.govmdpi.com nih.govmdpi.com
PANI/Fly AshFly AshDecreased DC conductivity and a shift in the glass transition temperature. researchgate.net researchgate.net

Surface and Chemical Functionalization

Beyond composite formation, the properties of emeraldine base polyaniline can be tailored through direct chemical modification of the polymer chain. These functionalization strategies introduce new chemical groups onto the PANI backbone, altering its solubility, reactivity, and electronic properties.

Covalent Grafting and Nucleophilic Modification Strategies

Covalent modification of the PANI backbone offers a direct route to introduce desired functionalities. One approach involves the nucleophilic modification of the emeraldine base form. It has been shown that EB-PANI can be modified by various nucleophiles such as pyrrolidine, piperidine, morpholine, and alkane-1-thiols. core.ac.ukrsc.orgresearchgate.net This reaction is believed to proceed through a concurrent reduction and substitution mechanism, leading to the attachment of electron-donating groups to the polyaniline backbone. core.ac.ukrsc.orgresearchgate.net For instance, treatment with dodecane-1-thiol can introduce dodecylthio groups, and mercaptoacetic acid can be used to attach carboxylic acid groups, leading to a self-doping polyaniline. core.ac.uk

Grafting polymers onto the PANI backbone is another effective functionalization strategy. For example, β-chitin has been grafted with PANI via in situ chemical oxidative polymerization, resulting in composites with improved conductivity and in vitro degradation compared to the individual components. researchgate.net

Modification StrategyReagent/MonomerOutcomeReference
Nucleophilic ModificationPyrrolidine, Piperidine, Morpholine, Alkane-1-thiolsAttachment of electron-donating groups to the PANI backbone. core.ac.ukrsc.orgresearchgate.net core.ac.ukrsc.orgresearchgate.net
Nucleophilic ModificationDodecane-1-thiolIntroduction of dodecylthio groups. core.ac.uk core.ac.uk
Nucleophilic ModificationMercaptoacetic acidFormation of a self-doping polyaniline with attached carboxylic acid groups. core.ac.uk core.ac.uk
Covalent GraftingAniline onto β-chitinImproved conductivity and in vitro degradation. researchgate.net researchgate.net

Strategies for Enhancing Solubility and Processability

The inherent rigidity of the this compound (PANI-EB) backbone and the strong interchain interactions through hydrogen bonding contribute to its poor solubility in common organic solvents and limited processability. nih.gov This intractability hinders its widespread application. Consequently, various strategies have been developed to improve its solubility and facilitate its processing into desired forms such as films and fibers.

One effective approach is the use of steric stabilizers during the polymerization of aniline. For instance, the incorporation of potato starch as a steric stabilizer in the oxidative polymerization of aniline leads to the formation of PANI-emeraldine salt (ES)/starch biocomposites. mdpi.comnih.gov These composites exhibit improved aqueous dispersion and enhanced solubility in organic solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (B87167) (DMSO). mdpi.comnih.gov The starch acts as a template, leading to the formation of smaller PANI particles with better dispersibility. mdpi.com

Another strategy involves the formation of complexes to improve solubility. For example, a complex of PANI with 4-dodecylphenol (B94205) (DDPh) has been shown to enhance its dissolution. science.gov The surfactant, DDPh, allows the PANI to be more readily diluted into coatings. science.gov Furthermore, inverse emulsion polymerization has been employed to synthesize soluble and processable PANI salt. This method, using diesel as a dispersion medium, can yield a PANI salt that is soluble in solvents such as chloroform (B151607), NMP, DMSO, and a mixture of 2-propanol and toluene (B28343). nih.gov

The solubility of PANI-EB can also be understood and predicted through the use of Hansen solubility parameters, which consider the dispersive, polar, and hydrogen bonding interactions between the polymer and the solvent. researchgate.net By matching the solubility parameters of the solvent with those of PANI-EB, appropriate solvents can be identified. PANI-EB is known to be soluble in solvents like N-methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF). researchgate.net

Moreover, the processability of PANI can be improved by forming blends with other polymers. For example, blending PANI with polyvinyl alcohol (PVA) has been explored to enhance its processability. researchgate.net Purification techniques also play a role in the quality and subsequent processability of PANI. Methods like phase separation using organic solvents can be employed to isolate the emeraldine phase and remove impurities, which can contribute to better performance in applications. nih.gov

Self-Assembly and Supramolecular Architectures

The ability of this compound to participate in various non-covalent interactions allows for its organization into well-defined hierarchical structures through self-assembly and the formation of supramolecular architectures. These strategies provide a bottom-up approach to control the morphology and properties of PANI on the nanoscale.

Layer-by-Layer (LbL) Deposition Techniques

Layer-by-layer (LbL) assembly is a versatile technique for fabricating multilayer thin films with controlled thickness and architecture. mdpi.com This method involves the sequential adsorption of positively and negatively charged species, or through other interactions like hydrogen bonding. For PANI, LbL assembly can be achieved by alternating the deposition of a positively charged PANI solution with a negatively charged polyelectrolyte.

The fabrication of PANI/polyacid LbL films has been demonstrated using various polyacids such as poly(acrylic acid) (PAA), polystyrene sulfonate (PSS), and tannic acid (TA). mdpi.com The acidity of the polyacid influences the doping level of PANI, with stronger acids leading to higher conductivity. mdpi.com For instance, LbL assembly of PANI with the strong polyacid PSS resulted in the highest conductivity. mdpi.com

To facilitate the LbL process, water-soluble PANI can be prepared through interfacial polymerization in the presence of a polymeric dopant like poly(styrene sulfonic acid) (PSS). chula.ac.th This water-soluble PANI composite can then be used to fabricate nano-thin films via LbL self-assembly. chula.ac.th The self-assembly can also be driven by acid-base reactions, where PANI in its base form is adsorbed from an NMP solution, followed by the adsorption of a polyacid like PAA from an aqueous solution. kpi.ua

The LbL technique offers a high degree of control over the film properties, enabling the fabrication of functional materials for applications in electrochromic devices, sensors, and as electrodes for organic displays. chula.ac.th

Hydrogen-Bonding Driven Self-Assembly

Hydrogen bonding plays a crucial role in the self-assembly of PANI nanostructures. nih.gov The amine and imine groups in the PANI backbone can act as hydrogen bond donors and acceptors, respectively, facilitating the formation of ordered assemblies.

The use of certain carboxylic acids as dopants can induce the self-assembly of PANI into specific morphologies. For example, when carboxylic acids containing hydroxyl groups are used as dopants, PANI nanotubes can aggregate to form nanotube dendrites. researchgate.net It is proposed that micelles formed by the carboxylic acids act as templates for the formation of nanotubes, while hydrogen bonds between the PANI chains and the hydroxyl groups of the carboxylic acids provide the driving force for the aggregation into dendritic structures. researchgate.net

The addition of oligoanilines, such as tetraaniline (TANI), can assist in the self-assembly of PANI into crystalline nanostructures. rsc.org The easily crystallizable TANI is believed to lower the free energy barrier for the organization of the longer PANI chains into ordered states through noncovalent intermolecular interactions, including hydrogen bonding. rsc.org This results in the formation of high-aspect-ratio PANI nanofibers. rsc.org

Supramolecular Coordination and Organized Structures

The imine nitrogen atoms in the emeraldine base form of polyaniline can act as coordination sites for metal ions, leading to the formation of supramolecular structures. This coordination-driven assembly provides a powerful tool for organizing PANI chains into well-defined architectures.

For example, emeraldine base PANI can form self-organized, mesomorphic structures when mixed with zinc dodecyl benzenesulfonate (B1194179) (Zn(DBS)₂). acs.org Spectroscopic studies have shown that the Zn(DBS)₂ coordinates to the iminic nitrogens of the PANI, forming comb-shaped supramolecules. acs.org The interplay between the coordination attraction and the repulsion of the dodecyl tails leads to the formation of a lamellar phase with a long period of approximately 31 Å. acs.org

Similarly, synthetic cross-linkers bearing binding sites for the imine moieties in PANI have been used to organize PANI into aligned assemblies. A palladium-complex-appended synthetic cross-linker has been shown to exhibit cooperative binding to the diimine moieties in a repeating unit analogue of emeraldine base. nih.gov This cooperative binding is crucial for the bundling and alignment of the polymer chains, resulting in ordered assemblies with a periodicity of 2.5 nm. nih.gov

Interfacial Assembly Processes

Interfacial polymerization, occurring at the interface of two immiscible liquids, is a powerful technique for the synthesis of PANI with controlled morphologies, particularly nanofibers. frontiermaterials.netmdpi.com In a typical setup, aniline monomer is dissolved in an organic solvent, while the oxidant is in an aqueous acidic solution. The polymerization is confined to the interface, which promotes a more ordered growth of the polymer chains, leading to the formation of fibrillar structures. frontiermaterials.net

This method allows for the large-scale production of high-quality PANI nanofibers with control over their diameter. mdpi.com The morphology of the resulting PANI can be influenced by various parameters, including the type of dopant, the oxidant-to-monomer ratio, and the presence of surfactants. frontiermaterials.netmdpi.com For instance, the use of surface-active dopants can influence the average diameter of the resulting nanofibers. frontiermaterials.net

A green approach to interfacial polymerization involves using vegetable oil as the organic phase instead of common chlorinated solvents. acs.org This method has been successfully used to synthesize PANI hybrid nanofibers in the emeraldine salt form. acs.org Interfacial polymerization can also be used to create composites with diverse morphologies by incorporating functionalized gold nanoparticles, leading to structures such as nodules, hollow hemispheres, and flakes. mdpi.com

Self-Doping and Secondary Doping Strategies

The electrical conductivity of this compound can be significantly enhanced through doping, which involves the protonation of the imine nitrogen atoms. Beyond conventional doping with external acids, self-doping and secondary doping strategies offer alternative pathways to modify the electronic properties of PANI.

Self-Doping

Self-doping refers to a process where the polymer is doped by functional groups that are covalently attached to the polymer backbone, or through interchain interactions. One proposed mechanism of self-doping in emeraldine base involves interchain interactions within aggregated regions of the polymer. In these aggregates, it is suggested that radical formation occurs, leading to a form of "self-doping".

Another approach to achieve self-doping is by introducing acidic functional groups onto the PANI backbone during synthesis. For example, PANI can be slightly self-doped with phenolic groups when prepared with an FeCl₃/H₂O₂ system. researchgate.net These weakly acidic phenolic groups can partially dope (B7801613) the polymer, resulting in measurable conductivity. researchgate.net

Secondary Doping

Secondary doping involves treating a previously doped PANI with a second substance, which is not in itself a dopant, to further enhance its conductivity. This process often involves exposing the primary-doped PANI to a non-polar or weakly polar solvent. The secondary dopant is thought to induce conformational changes in the polymer chains, leading to a more expanded coil structure. This, in turn, facilitates charge delocalization and increases the conductivity.

The type of primary dopant used significantly affects the final conductivity of the PANI. Various protonic acids, such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and phosphoric acid (H₃PO₄), are commonly used as primary dopants. ekb.egaip.org The choice of dopant and its concentration can influence the structural and electrical properties of the resulting PANI. tandfonline.com For instance, washing the synthesized PANI with different acid solutions can also be considered a form of secondary treatment that can improve the electrical conductivity and yield. ekb.eg

Molecular modeling studies have been employed to better understand the protonic acid doping of emeraldine base PANI, providing insights into the relationship between the pKa of the acid, the pH of the solution, and the resulting doping percentage. ama-science.org

Doping StrategyDescriptionKey FeaturesResulting Conductivity
Self-Doping (Interchain) Doping arises from interchain interactions within aggregated polymer regions. Occurs in aggregated emeraldine base. Involves radical formation.Leads to a concentration of localized paramagnetic defects.
Self-Doping (Functional Groups) Acidic functional groups (e.g., phenolic) are covalently attached to the PANI backbone. researchgate.netFunctional groups are introduced during polymerization. The degree of doping depends on the concentration of the functional groups.Conductivity values in the range of 0.38 to 2.65 S/cm have been reported for PANI self-doped with phenolic groups. researchgate.net
Secondary Doping A primary-doped PANI is treated with a secondary substance (often a solvent) to further enhance conductivity.Induces conformational changes in the polymer chains. The effectiveness depends on the primary dopant and the secondary treatment.Can lead to a significant increase in conductivity compared to the primary-doped state.

Electrochemical Behavior and Mechanistic Studies of Emeraldine Base Polyaniline

Redox Chemistry and Interconversion Dynamics

Polyaniline (PANI) is renowned for its rich redox chemistry, existing in several oxidation states. The emeraldine (B8112657) form is of particular interest due to its environmental stability and tunable conductivity. wikipedia.orgresearchgate.net The backbone of polyaniline is composed of repeating aniline (B41778) monomer units, which can exist in either a reduced benzenoid form or an oxidized quinoid form. The ratio of these units determines the oxidation state of the polymer.

The three primary, isolable oxidation states of polyaniline are leucoemeraldine (fully reduced), emeraldine (partially oxidized), and pernigraniline (fully oxidized). wikipedia.orgresearchgate.net The emeraldine base (EB) form is characterized by an equal ratio of benzenoid and quinoid units. wikipedia.org Electrochemical methods, such as cyclic voltammetry, are commonly employed to study the transitions between these states.

The transition from the fully reduced leucoemeraldine state to the emeraldine state is an oxidative process. researchgate.net Further oxidation leads to the formation of the fully oxidized pernigraniline state. researchgate.net These transitions are reversible and are associated with distinct color changes, a property that is exploited in electrochromic devices. wikipedia.org The redox transitions involve both electron and ion transfer to maintain charge neutrality within the polymer film. The classical understanding of these transitions is often described using a tetrameric model, although recent studies suggest a more complex resonance hybrid structure for the emeraldine state. researchgate.net

The electrochemical transitions can be summarized as follows:

Leucoemeraldine ↔ Emeraldine: This is the first redox process observed during the anodic scan in cyclic voltammetry. It involves the oxidation of the fully reduced polymer backbone. researchgate.net

Emeraldine ↔ Pernigraniline: This second redox process occurs at higher potentials and corresponds to the further oxidation of the emeraldine form to the fully oxidized pernigraniline state. researchgate.net

These redox processes are accompanied by the movement of counter-ions from the electrolyte into or out of the polymer matrix to balance the charge developed on the polymer backbone.

The emeraldine base form of polyaniline is electrically insulating. However, it can be rendered highly conductive through a non-redox doping process involving protonation. wikipedia.orgacs.org This process involves the treatment of EB with a protonic acid, which leads to the formation of the emeraldine salt (ES). wikipedia.org

During protonation, the imine nitrogen atoms in the quinoid units of the emeraldine base are protonated. acs.org This protonation induces a significant rearrangement of the electronic structure, leading to the formation of polarons and a delocalization of charge along the polymer chain, resulting in a dramatic increase in electrical conductivity. acs.orgchalcogen.ro The transition from the insulating emeraldine base to the conducting emeraldine salt is reversible. researchgate.net Deprotonation, which can be achieved by exposing the emeraldine salt to a basic medium, restores the insulating emeraldine base state. researchgate.netresearchgate.net

This reversible protonation/deprotonation mechanism is central to many of the applications of polyaniline, including its use in sensors and actuators. researchgate.net The conductivity of polyaniline is highly dependent on the pH of its environment due to these protonation and deprotonation processes. researchgate.netkpi.ua

State Form Conductivity Trigger
InsulatingEmeraldine Base (EB)Low (~10⁻¹⁰ S/cm)Exposure to basic media (deprotonation)
ConductingEmeraldine Salt (ES)High (~1 S/cm)Treatment with protonic acids (protonation)

Anion Exchange and Doping/Dedoping Mechanisms in EB-PANI Systems

The doping of emeraldine base polyaniline is not limited to protonation. Anion exchange also plays a crucial role in the doping and dedoping processes. When the emeraldine base is protonated to form the emeraldine salt, anions from the acidic solution (dopant anions) are incorporated into the polymer matrix to maintain charge neutrality. mdpi.com

The nature of the dopant anion can significantly influence the properties of the resulting conductive polyaniline, including its conductivity, morphology, and processability. Common dopant anions include chloride (Cl⁻), sulfate (B86663) (SO₄²⁻), and camphor (B46023) sulfonate.

The doping/dedoping mechanism can be represented as a reversible reaction where the emeraldine base reacts with a protonic acid (HA) to form the emeraldine salt:

PANI (base) + 2HA ⇌ PANI-H₂²⁺(A⁻)₂ (salt)

In this process, the polymer backbone is oxidized (in a formal sense, through protonation of the imine nitrogens), and the dopant anions (A⁻) are incorporated. The reverse process, dedoping, occurs when the emeraldine salt is exposed to a base, leading to the removal of protons and the expulsion of the dopant anions, returning the polymer to its insulating emeraldine base form. researchgate.net This ion exchange is a key factor in the charge storage and electrochemical actuation properties of polyaniline.

Research in Electrochemical Sensing and Actuation Mechanisms

The unique electrochemical properties of this compound, particularly its reversible redox and pH-dependent conductivity, make it a highly promising material for electrochemical sensors and actuators.

Electrochemical Sensing: Polyaniline-based sensors often rely on the change in the polymer's conductivity or electrochemical potential upon interaction with an analyte. wikipedia.orgbeilstein-journals.org For instance, sensors for pH are based on the protonation/deprotonation equilibrium of the emeraldine form. rsc.org Exposure to acidic or basic environments alters the doping level of the polymer, which can be measured as a change in resistance or potential. researchgate.net

Ammonia (B1221849) sensors, for example, utilize the deprotonation of the emeraldine salt form upon exposure to the basic ammonia gas, leading to a decrease in conductivity. researchgate.net The interaction of various analytes with the polyaniline backbone can induce changes in its redox state or doping level, forming the basis for a wide range of chemical and biological sensors. uw.edu.pl

Actuation Mechanisms: Electrochemical actuators, or artificial muscles, can be fabricated using polyaniline. The mechanism of actuation is based on the volume changes that occur during the redox cycles and the associated ion exchange. During the doping process (oxidation), anions from the electrolyte enter the polymer matrix to balance the positive charge, causing the polymer to swell. mdpi.com Conversely, during dedoping (reduction), these anions are expelled, leading to a contraction of the polymer.

This reversible expansion and contraction can be harnessed to perform mechanical work. The extent and speed of actuation depend on factors such as the nature of the electrolyte, the morphology of the polyaniline film, and the applied electrochemical conditions.

Studies on Charge Storage Mechanisms

Polyaniline is a promising electrode material for energy storage devices like supercapacitors and batteries due to its high theoretical capacitance, good environmental stability, and reversible redox behavior. mdpi.com The charge storage mechanism in polyaniline is primarily based on pseudocapacitance, which arises from the fast and reversible faradaic reactions occurring at or near the surface of the electrode material.

The charge storage process involves the redox transitions between the different oxidation states of polyaniline (leucoemeraldine, emeraldine, and pernigraniline). mdpi.com During charging (oxidation), anions from the electrolyte are incorporated into the polymer film to compensate for the positive charge building up on the polymer backbone. During discharging (reduction), these anions are released back into the electrolyte.

PANI ↔ PANI⁺ + e⁻ (Anion insertion/expulsion for charge neutrality)

The efficiency of charge storage is influenced by the morphology of the polyaniline, the conductivity of the electrode, and the accessibility of the polymer to the electrolyte ions. Nanostructured polyaniline, such as nanofibers and nanotubes, has been shown to exhibit enhanced charge storage capacity and rate capability due to its high surface area and improved ion diffusion kinetics. The use of different aqueous electrolytes, including those with multivalent cations like Al³⁺, has also been explored to enhance the charge storage performance. bg.ac.rs

Corrosion Protection Mechanisms Involving EB-PANI Transformations

Polyaniline coatings have been extensively studied for the corrosion protection of metals such as steel and aluminum. researchgate.netcore.ac.uk The protective mechanism is multifaceted and involves the redox properties of the emeraldine form of polyaniline.

One of the primary mechanisms is the formation of a passive oxide layer on the metal surface. researchgate.net The emeraldine form of polyaniline is sufficiently oxidizing to passivate the surface of many metals. researchgate.net When a polyaniline coating is in contact with a metal in a corrosive environment, it can hold the metal in a passive state by shifting the corrosion potential to a more noble value. This is often referred to as anodic protection. core.ac.uk

The emeraldine salt form is generally considered more effective in this regard due to its higher redox potential. However, the emeraldine base has also been shown to provide a degree of corrosion protection. polymer.cn It is believed that the emeraldine base can contribute to the formation of a barrier layer that inhibits the diffusion of corrosive species to the metal surface. core.ac.uk

Furthermore, the redox activity of polyaniline allows it to "self-heal" to some extent. If the passive layer is damaged, the polyaniline can re-passivate the exposed metal surface through its own reduction. This involves the transition from the emeraldine state to the leucoemeraldine state. researchgate.net The ability of polyaniline to cycle between its oxidized and reduced forms is crucial for maintaining the protective passive layer. researchgate.net

Degradation Pathways and Stability Investigations

Thermal Degradation Mechanisms and Kinetics of EB-PANI

The thermal stability of emeraldine (B8112657) base polyaniline (EB-PANI) is a critical factor for its processing and application in various devices. Thermogravimetric analysis (TGA) reveals that the thermal degradation of EB-PANI typically occurs in distinct stages. The insulating emeraldine base form generally exhibits a two-stage decomposition process. redalyc.org The initial weight loss, occurring at temperatures up to around 125°C, is attributed to the evaporation of moisture and other volatile components absorbed within the polymer matrix. scirp.orgkfu.edu.sa A more significant and massive weight loss commences at higher temperatures, starting from approximately 400°C, which corresponds to the structural decomposition of the polyaniline backbone. scirp.orgmdpi.com

In contrast, the conductive emeraldine salt (ES) form of polyaniline shows a three-step degradation process. analis.com.my The initial weight loss is due to the removal of water, followed by the loss of the dopant acid at temperatures between 125°C and 225°C. scirp.organalis.com.my The final stage, similar to the emeraldine base, involves the degradation of the main polymer chain. analis.com.my The thermal stability of EB-PANI is also influenced by the surrounding atmosphere. In an inert atmosphere like nitrogen, good stability is observed up to 350°C, whereas in air, a significant mass loss is registered at this temperature. kfu.edu.sa

The kinetics of the thermal decomposition of EB-PANI have been investigated to understand the degradation mechanism more deeply. The Flynn-Wall-Ozawa method is a common approach used to determine the kinetic triplet, which includes the activation energy (Ea), the pre-exponential factor (A), and the reaction mechanism model, from non-isothermal TGA data. redalyc.org Studies have shown that the activation energies for the thermal degradation of EB-PANI are generally higher than its derivatives, such as poly(o-methoxyaniline) (POMA) and poly(o-ethoxyaniline) (POEA). redalyc.org This suggests that the presence of alkyl groups in the derivatives can decrease cross-linking, thereby reducing their thermal stability compared to the parent EB-PANI. redalyc.org

Table 1: Thermal Degradation Stages of Emeraldine Base Polyaniline (EB-PANI) and Emeraldine Salt Polyaniline (ES-PANI)

Polymer Form Degradation Stage Temperature Range (°C) Description of Mass Loss
EB-PANI 1 Up to 125 Loss of moisture and volatile components scirp.orgkfu.edu.sa
2 Starts from ~400 Decomposition of the polymer backbone scirp.orgmdpi.com
ES-PANI 1 Up to ~100 Removal of water analis.com.my
2 125 - 225 Loss of dopant acid scirp.organalis.com.my
3 Above 225 Degradation of the main polymer chain analis.com.my

Environmental Stability and pH-Dependent Transformations

The environmental stability of this compound is significantly influenced by the surrounding chemical environment, particularly the pH. EB-PANI demonstrates notable stability in both strongly alkaline and acidic aqueous media under certain conditions. For instance, when suspended in 9 M potassium hydroxide at 20°C for up to four months, EB-PANI shows negligible chain degradation and an absence of hydrolytic changes in its structure, as confirmed by FTIR spectroscopy. kfu.edu.sa The primary effect observed is a reduction in the aggregation of the PANI chains. kfu.edu.sa

The optical properties of EB-PANI are highly sensitive to pH, leading to distinct color changes. This behavior stems from the protonation and deprotonation of the imine nitrogen atoms in the polyaniline chain. In its base form, EB-PANI is typically blue. As the pH of the solution becomes more acidic, the emeraldine base undergoes protonation to form the emeraldine salt, which is green. researchgate.net This transformation is reversible.

UV-Vis spectroscopy is a powerful tool to monitor these pH-dependent transformations. The UV-Vis spectrum of EB-PANI is characterized by an absorption band around 650 nm, which is attributed to the quinoid units. researchgate.net Upon acidification, this peak decreases, and a new peak appears at approximately 430 nm, which is characteristic of the polaron structure in the emeraldine salt form. researchgate.net Studies have shown that the color of an EB-PANI solution changes from green at a pH of 1-3 to blue in the pH range of 4-11, and becomes violet at a pH of 12. researchgate.net

Table 2: pH-Dependent Color Changes and UV-Vis Absorption of Polyaniline

pH Range Color of Solution Key UV-Vis Absorption Peak (nm) Predominant Form
1 - 3 Green ~430 researchgate.net Emeraldine Salt (ES)
4 - 11 Blue ~650 researchgate.net Emeraldine Base (EB)
12 Violet ~650 researchgate.net Deprotonated Species

Studies on Structural Changes During Degradation Processes

The degradation of this compound, whether induced by heat or chemical exposure, is accompanied by significant structural changes at the molecular level. Spectroscopic techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy are instrumental in elucidating these transformations.

During thermal degradation in air, FTIR and Raman spectroscopies reveal a gradual destruction of the PANI structure. sci-hub.se As the temperature increases, there is a reduction in the characteristic peaks of PANI, particularly those associated with C=N, C-N, and C-H vibrations. sci-hub.se Concurrently, new peaks may appear, suggesting the formation of intermediate structures like oxime and nitrile groups, before the final conversion to a graphitic material at very high temperatures. sci-hub.se Thermal aging studies also indicate that degradation involves deprotonation, oxidation, and chemical crosslinking reactions. nottingham.edu.my The protonated emeraldine salt form is found to be more susceptible to crosslinking reactions than the deprotonated emeraldine base. nottingham.edu.my Specifically, the formation of phenazine-like and oxazine-like crosslinked structures has been observed. nottingham.edu.myresearchgate.net

In acidic environments, the most prominent structural change is the protonation of the imine nitrogen atoms, leading to the formation of the emeraldine salt. This is a reversible process. In strongly alkaline media, while the primary polymer chain remains largely intact, changes in the aggregation of the polymer chains are observed. kfu.edu.sa

Table 3: Spectroscopic Evidence of Structural Changes in EB-PANI During Thermal Degradation

Spectroscopic Technique Observed Changes Interpretation

| FTIR Spectroscopy | - Decrease in characteristic PANI peaks (C=N, C-N, C-H)

  • Appearance of new peaks around 1700 cm⁻¹ (C=O) and 2225 cm⁻¹ | - Destruction of the original polymer structure
  • Formation of carbonyl and nitrile/oxime-like groups sci-hub.se | | Raman Spectroscopy | - Weakening of PANI characteristic peaks
  • Emergence of broad bands around 1598 cm⁻¹ and 1366 cm⁻¹ at higher temperatures
  • Appearance of phenazine-like structure bands (1638, 1392, 575 cm⁻¹) | - Conversion to graphitic and carbonaceous materials sci-hub.se
  • Formation of cross-linked phenazine structures researchgate.net |
  • Interactions with Water and Hydration Effects on EB-PANI Structure

    The interaction of this compound with water is a crucial aspect that influences its structure and properties. As observed in thermogravimetric analysis, EB-PANI typically contains absorbed water, which is released at temperatures below 125°C. scirp.orgkfu.edu.sa This indicates a physical interaction between water molecules and the polymer chains.

    The presence of water can affect the reaction medium during the synthesis of polyaniline. For instance, in solid-state synthesis, the amount of water can influence the acidity of the medium and the inter-diffusion rate of reactants, which in turn affects the oxidation degree, conjugate level, and crystallinity of the resulting PANI. nottingham.edu.my

    X-ray diffraction (XRD) is a key technique for studying the effect of hydration on the crystal structure of EB-PANI. The XRD patterns of EB-PANI typically show peaks that indicate a semi-crystalline nature, with crystalline domains embedded in an amorphous matrix. semanticscholar.orgnih.gov The presence of water molecules can influence the packing of the polymer chains and the degree of crystallinity. For example, the interchain separation length can be affected by the presence of water. nih.gov While detailed studies specifically on the hydration effects on the XRD pattern of EB-PANI are complex, the initial weight loss in TGA unequivocally points to the presence of water, and its removal upon heating will invariably lead to changes in the polymer's structural organization.

    Emerging Research Directions and Future Outlook in Emeraldine Base Polyaniline Science

    Advanced Material Design Principles for EB-PANI Derivatives

    The inherent properties of EB-PANI, while significant, are often enhanced through strategic material design to meet the demands of specific applications. researchgate.net Current research focuses on creating derivatives and composites that exhibit superior performance compared to the pristine polymer.

    Key design principles include:

    Copolymerization: Introducing other monomer units into the polyaniline chain is a powerful strategy to tune its properties. For instance, copolymers of aniline (B41778) and indole (B1671886) have been synthesized to explore novel biological activities. nih.gov The incorporation of different functional groups, such as sulfonic acid, can improve solubility and induce self-doping. researchgate.net

    Blending: Physically mixing EB-PANI with other polymers is a straightforward method to create materials with combined or enhanced functionalities. ufms.br Blending PANI with polymers like polyphenol red or acrylonitrile (B1666552) butadiene styrene (B11656) (ABS) can modify the physicochemical, mechanical, and electrical properties of the resulting material. ufms.brdergipark.org.tr These blends are being explored for applications ranging from antistatic materials to biomedical devices. ufms.brdergipark.org.tr

    Nanocomposites: The incorporation of nanoscale fillers into the EB-PANI matrix has led to significant advancements in material properties. Carbon-based nanomaterials like carbon nanotubes (CNTs) and graphene are particularly effective due to their exceptional electrical and mechanical characteristics. researchgate.netmdpi.com These nanocomposites often exhibit a synergistic effect, where the properties of the composite are greater than the sum of its individual components. researchgate.net For example, PANI-graphene nanocomposites have shown superior electromagnetic interference (EMI) shielding effectiveness. rsc.org Similarly, multi-walled carbon nanotubes (MWCNTs) can serve as a template to facilitate carrier transport in PANI composites, enhancing their thermoelectric performance. mdpi.com

    Derivative/CompositeDesign PrincipleEnhanced PropertyPotential Application
    PANI-indole copolymerCopolymerizationModified biological activityMedicinal chemistry
    PANI/ABS BlendBlendingTunable mechanical and electrical propertiesAntistatic materials, EMI shielding
    PANI/GrapheneNanocompositeIncreased electrical conductivity, EMI shieldingSupercapacitors, EMI shielding
    PANI/MWCNTsNanocompositeImproved thermoelectric performanceThermoelectric devices
    Sulfonated PANI (SPAN)FunctionalizationWater solubility, self-dopingProcessable conductive films

    Integration into Multi-functional Systems and Smart Materials

    The future of EB-PANI lies in its seamless integration into smart, multi-functional systems that can sense, actuate, and respond to their environment. mdpi.com Its conductivity, which is sensitive to its chemical environment, is a key feature being exploited. rsc.org

    Sensors: EB-PANI is an excellent candidate for chemical sensors due to the significant change in its electrical conductivity upon interaction with various analytes. guidechem.com The reversible transition between the insulating emeraldine (B8112657) base and the conductive emeraldine salt form is particularly useful for pH sensing. rsc.org Nanocomposites of PANI with materials like zinc oxide or tungsten trioxide are being used in sensor arrays to detect a range of gases. beilstein-journals.org These sensors are finding applications in environmental monitoring, healthcare, and electronic skin. guidechem.comresearchgate.net

    Actuators: Conjugated polymers like EB-PANI can change their structure and volume in response to electrochemical stimuli, a property utilized in actuators. guidechem.com This capability allows for the creation of devices that can perform mechanical work on a micro-scale, with potential applications in soft robotics and microfluidics. guidechem.com

    Smart Textiles: Integrating EB-PANI into fabrics creates "smart textiles" with electronic functionalities. researchgate.netresearchgate.net These textiles can be used for wearable health monitors, flexible energy harvesting devices, and interactive clothing. nih.gov PANI can be deposited onto textile substrates through methods like in-situ polymerization, imparting conductivity without compromising the fabric's flexibility. researchgate.netresearchgate.net These conductive textiles can be used to create sensors that monitor human motion or for electromagnetic shielding. researchgate.netresearchgate.net

    Energy Storage: The redox activity and pseudocapacitive behavior of PANI make it a valuable material for energy storage devices, particularly supercapacitors. ijcmas.com PANI-based electrodes can store charge through rapid and reversible faradaic reactions, leading to high specific capacitance. Composites with carbon nanotubes and graphene further enhance performance by improving conductivity and surface area. researchgate.net

    System/MaterialFunctionalityEB-PANI's RolePrinciple of Operation
    pH SensorChemical SensingActive sensing layerConductivity change via protonation/deprotonation (ES-EB transition)
    Gas Sensor ArrayChemical SensingActive layer in nanocompositeChange in resistance upon gas molecule adsorption
    ActuatorMechanical MotionActive materialVolume change due to electrochemical doping/dedoping
    Smart TextileWearable ElectronicsConductive coating/fiberProvides electrical pathways for sensing and energy harvesting
    SupercapacitorEnergy StorageElectrode materialPseudocapacitance from reversible redox reactions

    Refined Computational Predictions for Novel EB-PANI Architectures

    The trial-and-error approach to materials discovery is gradually being replaced by computational methods that can predict material properties before synthesis, saving time and resources. mdpi.com For EB-PANI, computational modeling is providing unprecedented insights into its structure-property relationships.

    Density Functional Theory (DFT): DFT calculations are used to investigate the electronic structure of PANI. chem-soc.sinih.gov These quantum mechanical calculations can predict key parameters like band gaps, which are crucial for understanding the polymer's conductivity and optical properties. researchgate.net Researchers use DFT to model different oligomer lengths and structural units to understand their effect on the final properties of the polymer. researchgate.net

    Molecular Dynamics (MD) Simulations: MD simulations are employed to study the large-scale structure and dynamics of PANI chains. nih.govnih.gov These classical simulations can model amorphous PANI, providing insights into chain packing, intermolecular interactions, and the structural transitions that occur during processes like doping. acs.orgnih.govama-science.org All-atom MD simulations help in understanding the conformational changes and thermodynamic properties of different forms of PANI, such as the emeraldine base and emeraldine salt. nih.gov

    Machine Learning (ML): More recently, machine learning has emerged as a powerful tool to accelerate the design of new materials. researchgate.netnih.gov By training algorithms on large datasets from experiments and simulations, ML models can predict the properties of novel PANI/graphene nanocomposites, such as electrical conductivity and gas sensing response. researchgate.net This data-driven approach can identify promising new material compositions and guide experimental efforts toward the most viable candidates. mdpi.com

    Computational MethodPredicted PropertiesSignificance for EB-PANI
    Density Functional Theory (DFT)Band gap, electronic structure, molecular orbital energies. chem-soc.siresearchgate.netPredicts conductivity and optical characteristics of new derivatives.
    Molecular Dynamics (MD)Polymer chain conformation, intermolecular interactions, structural transitions. nih.govnih.govElucidates morphology and the effects of blending and doping on structure.
    Machine Learning (ML)Electrical conductivity, gas sensing response, other performance metrics. beilstein-journals.orgresearchgate.netAccelerates discovery of high-performance nanocomposites by screening vast numbers of potential structures.

    Q & A

    Q. What are the primary synthesis methods for emeraldine base polyaniline (EB-PANI), and how do reaction conditions influence its molecular weight and purity?

    EB-PANI is synthesized via oxidative polymerization of aniline. Key methods include:

    • Chemical oxidation : Using ammonium persulfate (APS) in acidic media (e.g., 1 M HCl) at 0–5°C to control polymerization kinetics and prevent over-oxidation to pernigraniline .
    • Electrochemical polymerization : Applying a controlled potential in acidic electrolytes to deposit EB-PANI films with tunable thickness .
    • Template-assisted synthesis : Employing surfactants or nanostructured templates to achieve tailored morphologies (e.g., nanofibers) . Molecular weight (~10,000–50,000 Da) depends on monomer/oxidizer ratios, temperature, and acid concentration .

    Q. How do the oxidation states of polyaniline (leucoemeraldine, emeraldine, pernigraniline) differ structurally and electronically?

    • Leucoemeraldine : Fully reduced state (amine-rich), insulating, unstable in ambient conditions .
    • Emeraldine base (EB) : Half-oxidized state (amine:imine = 1:1), semiconductor when undoped, stable at room temperature .
    • Pernigraniline : Fully oxidized state (imine-rich), prone to degradation in acidic conditions . UV-Vis spectroscopy identifies EB-PANI via π–π* transitions (330 nm) and excitonic transitions (630 nm) .

    Q. What is the mechanism of acid doping to convert EB-PANI to conductive emeraldine salt (ES-PANI)?

    Protonation of imine nitrogen atoms in EB-PANI by strong acids (e.g., HCl, camphorsulfonic acid) generates polarons, enabling charge delocalization and conductivity (0.1–200 S/cm depending on solvent) . Conductivity increases in solvents like m-cresol due to enhanced chain alignment .

    Advanced Research Questions

    Q. How can researchers design experiments to study the reversible switching between EB and ES states for dynamic applications (e.g., sensors, actuators)?

    • pH-driven switching : Immobilize EB-PANI films on electrodes and use enzymatic feedback systems (e.g., urease) to modulate pH. Acidic conditions (pH < 4) protonate EB to ES (conductive), while alkaline conditions (pH > 8) revert to EB (insulating) .
    • Optoelectronic monitoring : Track conductivity (via impedance spectroscopy) and optical transmittance (500–600 nm) during doping/dedoping cycles .

    Q. What experimental strategies address contradictions in reported conductivity values for ES-PANI?

    Conductivity variations arise from solvent polarity, doping efficiency, and crystallinity. Methodological recommendations:

    • Compare solvents (e.g., chloroform vs. m-cresol) using four-point probe measurements .
    • Analyze doping efficiency via X-ray photoelectron spectroscopy (XPS) to quantify protonation levels .
    • Control crystallinity using post-treatment methods (e.g., thermal annealing) .

    Q. How does EB-PANI enhance antibacterial activity in water treatment, and what mechanisms are involved?

    EB-PANI achieves >99% antibacterial rates via:

    • Oxidative stress : Generation of reactive oxygen species (ROS) confirmed by KI iodine-blue spectrophotometry .
    • Surface interaction : Disruption of microbial membranes through electrostatic interactions with positively charged EB-PANI . Note: Avoid acid-doped PANI to prevent secondary pollution from leaching dopants .

    Q. What methodologies optimize EB-PANI integration into chemiresistive gas sensors?

    • Sensor fabrication : Electrohydrodynamic jet printing of EB-PANI solutions on interdigitated electrodes, followed by acid doping (e.g., HCl, CSA) .
    • Hybrid structures : Form p–n junctions with n-type oxides (e.g., ZnO) to enhance sensitivity to NH₃ or CO₂ .
    • Machine learning : Train algorithms on resistance-response profiles for multi-analyte detection .

    Methodological Considerations

    • Stability testing : Expose EB-PANI films to humidity or UV light and monitor conductivity decay .
    • Doping efficiency : Use FTIR to track the 1140 cm⁻¹ peak (quinoid structure) as a proxy for doping level .
    • Morphology control : Atomic force microscopy (AFM) to correlate fibrillar structure (50–100 nm diameter) with electrochemical performance .

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